molecular formula C15H21ClN2O3 B1464078 3-[4-(3-Methylbenzoyl)-1-piperazinyl]propanoic acid hydrochloride CAS No. 1211511-21-5

3-[4-(3-Methylbenzoyl)-1-piperazinyl]propanoic acid hydrochloride

Cat. No.: B1464078
CAS No.: 1211511-21-5
M. Wt: 312.79 g/mol
InChI Key: IYDXSMWYIAAMRX-UHFFFAOYSA-N
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Description

3-[4-(3-Methylbenzoyl)-1-piperazinyl]propanoic acid hydrochloride is a chemical compound with a complex structure that includes a piperazine ring and a methylbenzoyl group. This compound is of interest in various fields such as pharmaceuticals, agrochemicals, and dyestuffs due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Methylbenzoyl)-1-piperazinyl]propanoic acid hydrochloride typically involves multiple steps. One common method includes the reaction of 3-methylbenzoyl chloride with piperazine to form an intermediate, which is then reacted with propanoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Methylbenzoyl)-1-piperazinyl]propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-[4-(3-Methylbenzoyl)-1-piperazinyl]propanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of dyes and pigments due to its stable chemical structure

Mechanism of Action

The mechanism of action of 3-[4-(3-Methylbenzoyl)-1-piperazinyl]propanoic acid hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylpiperazin-1-yl)propanoic acid
  • 3-(4-Methoxybenzoyl)propionic acid
  • 4-(Dimethylamino)butyric acid hydrochloride

Uniqueness

Compared to similar compounds, 3-[4-(3-Methylbenzoyl)-1-piperazinyl]propanoic acid hydrochloride is unique due to its specific combination of a piperazine ring and a methylbenzoyl group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-[4-(3-methylbenzoyl)piperazin-1-yl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3.ClH/c1-12-3-2-4-13(11-12)15(20)17-9-7-16(8-10-17)6-5-14(18)19;/h2-4,11H,5-10H2,1H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDXSMWYIAAMRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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